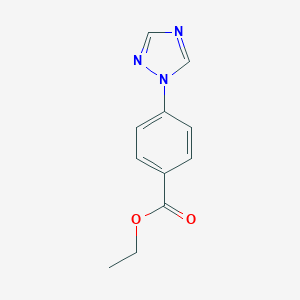

Ethyl 4-(1,2,4-triazol-1-YL)benzoate

描述

Ethyl 4-(1,2,4-triazol-1-yl)benzoate (CAS: 143426-48-6) is an aromatic ester featuring a 1,2,4-triazole moiety attached to the para position of a benzoate scaffold. The compound is characterized by its molecular formula C₁₁H₁₁N₃O₂ and molecular weight of 217.22 g/mol . It is synthesized via nucleophilic substitution or coupling reactions, often involving ethyl bromoacetate or hydrazine hydrate as intermediates . This compound is widely used in pharmaceutical and materials research due to the triazole ring’s hydrogen-bonding capacity and metabolic stability .

属性

IUPAC Name |

ethyl 4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJUAOCGUGUBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627082 | |

| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143426-48-6 | |

| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 4-(1,2,4-triazol-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzoic acid with sodium azide to form 4-azidobenzoic acid. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Substitution Reactions

The triazole ring participates in nucleophilic aromatic substitution (NAS) due to electron-deficient positions. Key examples include:

-

Nucleophilic Displacement : The triazole's nitrogen atoms act as sites for electrophilic attack. For instance, reactions with amines or thiols under basic conditions yield substituted derivatives .

-

Halogenation : Electrophilic halogenation occurs at the triazole's C5 position under mild conditions (e.g., using NXS in CHCl₃) .

Reagents and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| NAS with amines | K₂CO₃, DMF, 80°C | 4-Amino-triazole derivatives |

| Halogenation (Cl/Br) | NCS/NBS, CHCl₃, RT | 5-Halo-triazoles |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux) converts the ester to 4-(1,2,4-triazol-1-yl)benzoic acid .

-

Basic Hydrolysis : NaOH in ethanol/water yields the sodium salt of the acid .

Kinetic Data

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| 6M HCl | 100°C | 4 hr | 85–90 |

| 2M NaOH | 60°C | 2 hr | 78–82 |

Condensation and Cycloaddition

The triazole ring facilitates [3+2] cycloadditions and condensations:

-

Imine Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff bases .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes produces 1,2,3-triazole hybrids .

Example Reaction

Oxidation and Reduction

-

Oxidation : The triazole ring resists oxidation, but the ester group can be oxidized to a ketone using KMnO₄/H₂SO₄ under harsh conditions.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (4-(triazolyl)benzyl alcohol) .

Biological Interaction-Driven Reactions

In medicinal contexts, the compound interacts with biological targets:

-

Enzyme Inhibition : Binds to cytochrome P450 aromatase via π-π stacking and hydrogen bonding, mimicking substrate structures .

-

Metal Coordination : The triazole’s nitrogen atoms coordinate with Fe³⁺ in heme proteins, altering redox properties .

Photochemical Reactions

Under UV light (λ = 254 nm), the triazole ring undergoes photolytic cleavage, generating reactive intermediates for cross-coupling reactions .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalysts |

|---|---|---|---|

| Ester Hydrolysis | 2.5 × 10⁻⁴ | 65.3 | H⁺/OH⁻ |

| NAS (with amines) | 1.8 × 10⁻³ | 48.7 | K₂CO₃ |

| CuAAC | 5.2 × 10⁻² | 32.1 | Cu(I) |

Industrial-Scale Considerations

科学研究应用

Biological Activities

Ethyl 4-(1,2,4-triazol-1-YL)benzoate exhibits a range of biological activities that make it a candidate for further research and development.

Antifungal Activity

Research has demonstrated that triazole derivatives possess significant antifungal properties. Compounds containing the triazole moiety have shown efficacy against various fungal strains, often outperforming traditional antifungal agents. For instance, studies have indicated that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus species at low concentrations .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has been found to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance its potency against cancer cells.

Case Studies

Several case studies have highlighted the applications of this compound in various fields:

作用机制

The mechanism of action of Ethyl 4-(1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

相似化合物的比较

Ethyl 4-(1H-Tetrazol-1-yl)benzoate (CAS: N/A)

- Key Difference : Replaces 1,2,4-triazole with a tetrazole ring (four nitrogen atoms).

- Implications : Tetrazoles are more acidic (pKa ~4.9) due to aromatic stabilization of the conjugate base, enhancing solubility in basic environments. This property is critical in drug design for improving bioavailability .

- Applications : Often used as carboxylic acid bioisosteres in medicinal chemistry .

Methyl 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoate (CAS: N/A)

- Key Difference : Methyl ester (vs. ethyl) and a methyl group on the triazole.

Ethyl 4-(Pyridazin-3-yl)benzoate Derivatives (e.g., I-6230)

- Key Difference : Pyridazine (a six-membered ring with two nitrogen atoms) replaces triazole.

- Implications : Pyridazine’s electron-deficient nature facilitates π-π stacking interactions, useful in materials science. However, it lacks the hydrogen-bonding versatility of triazoles .

Functional Group Modifications

Ethyl 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate (Deferasirox Ethyl Ester, CAS: 201530-79-2)

Ethyl 4-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate (CAS: 406470-74-4)

- Key Difference : Nitro group on the triazole and a methylene spacer.

- The spacer adds conformational flexibility .

Ester Chain and Core Modifications

Methyl 4-(1H-Benzimidazol-2-yl)benzoate

Ethyl 4-(Dimethylamino)benzoate

- Key Difference: Dimethylamino group replaces triazole.

- Implications: The amino group acts as a co-initiator in polymer resins, improving curing efficiency. However, it lacks the heterocyclic stability of triazoles .

Structural and Functional Comparison Table

生物活性

Ethyl 4-(1,2,4-triazol-1-YL)benzoate is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and antifungal treatments. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 221.22 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It primarily acts by inhibiting the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by modulating key regulatory proteins involved in the cell cycle.

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes. For example, it enhances the levels of Bax while reducing Bcl-2 levels, leading to increased apoptotic signaling pathways .

Antifungal Activity

In addition to its anticancer effects, this compound has shown promising antifungal activity against various pathogens:

- Mechanism : It disrupts fungal cell membranes and inhibits ergosterol biosynthesis, essential for fungal growth and survival.

- Efficacy : Studies report minimal inhibitory concentrations (MICs) against Candida albicans and other fungi ranging from 0.0156 to 2.0 µg/mL .

Synthesis Methods

This compound can be synthesized through several methods:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

- Starting materials include 4-bromobenzoic acid and sodium azide.

- This method allows for high yields and purity in producing the target compound.

- Multi-Step Synthesis :

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

- Cytotoxicity : In vitro cytotoxic evaluations demonstrated IC50 values for MCF-7 cells ranging from 15.6 to 23.9 µM. These values indicate a potent inhibitory effect compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 15.6 - 23.9 | 19.7 |

| HCT-116 | Similar | 22.6 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the triazole ring significantly influence the biological activity of the compound. Variations in substituents can enhance selectivity towards cancer or fungal cells .

常见问题

Basic: What are the standard synthetic routes for Ethyl 4-(1,2,4-triazol-1-yl)benzoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as:

Nucleophilic substitution : Reacting 4-fluorobenzoate derivatives with 1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the triazole moiety .

Esterification : Ethyl ester formation via acid-catalyzed reactions (e.g., H₂SO₄ in ethanol) .

Key factors affecting yield include:

- Temperature : Elevated temperatures (~80°C) improve triazole ring formation but may require reflux conditions .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., PEPPSI-iPr) enhances coupling efficiency .

- Purification : Silica gel chromatography (hexane/EtOAc mixtures) is critical for isolating high-purity products .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ethyl CH₂), and aromatic protons (δ 7.5–8.2 ppm) confirm ester and triazole substituents .

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and triazole carbons (140–150 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 243.2 [M+H]⁺) validate molecular weight .

- X-ray Crystallography : Resolves bond angles (e.g., C—N—C ~123°) and torsional strains in the triazole-benzoate system .

Advanced: How does the electronic configuration of the triazole ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The 1,2,4-triazole ring acts as a π-deficient heterocycle, directing electrophilic substitution to the 4-position. Key considerations:

- Electron-withdrawing effect : The triazole’s N-atoms reduce electron density at the benzoate para-position, favoring Suzuki-Miyaura couplings with aryl boronic acids .

- Coordination sites : The triazole’s lone pairs enable metal complexation (e.g., Pd or Cu), facilitating C—H activation in catalytic cycles .

- Steric effects : Bulky substituents on the triazole (e.g., methyl groups) may hinder reactivity, requiring optimized ligand-metal ratios .

Advanced: What strategies resolve contradictions in crystallographic data for triazole-containing compounds?

Methodological Answer:

Discrepancies in bond lengths/angles (e.g., C—N vs. N—N distances) arise from:

- Polymorphism : Use temperature-controlled crystallization (e.g., slow evaporation in EtOAc/hexane) to isolate stable polymorphs .

- Disorder modeling : Refinement software (e.g., SHELXL) partitions electron density for overlapping atoms, improving accuracy .

- Validation tools : Check R-factors (<5%) and Hirshfeld surfaces to assess intermolecular interactions (e.g., H-bonding between triazole N and ester O) .

Advanced: How can structure-activity relationships (SAR) guide the design of triazole derivatives with enhanced bioactivity?

Methodological Answer:

SAR studies focus on:

-

Substituent effects :

Substituent Position Bioactivity Impact Example Triazole 3-position Antimicrobial ↑ Methyl or chloro groups enhance membrane penetration . Benzoate para-position Anticancer ↑ Electron-withdrawing groups (e.g., NO₂) stabilize target binding . -

Scaffold hybridization : Fusion with tetrazole or thiazole rings improves metabolic stability .

-

Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to enzymes like CYP450 or kinases .

Basic: What are the key challenges in optimizing reaction yields for triazole-functionalized benzoates?

Methodological Answer:

Common challenges include:

- Byproduct formation : Competing reactions (e.g., over-alkylation) are mitigated by stoichiometric control (1:1 amine/ester ratio) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require neutralization post-reaction .

- Scale-up limitations : Microfluidic reactors improve heat/mass transfer for gram-scale synthesis .

Advanced: How do crystallographic data inform the design of metal-organic frameworks (MOFs) using triazole-benzoate linkers?

Methodological Answer:

The benzoate-triazole system serves as a polytopic linker in MOFs:

- Coordination modes : Triazole N-atoms bind to metal nodes (e.g., Zn²⁺ or Cu²⁺), forming 2D/3D networks .

- Porosity tuning : Substituents on the triazole (e.g., methyl groups) adjust pore size (5–10 Å) for gas storage .

- Thermal stability : MOFs with rigid triazole-benzoate linkers retain structure up to 300°C, validated by TGA/DSC .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。